3-Fluorobenzenesulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

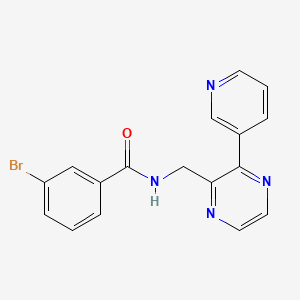

3-Fluorobenzenesulfonyl fluoride is a fluorinated arylsulfonyl fluoride . It is also known as m-fluorobenzenesulfonyl chloride .

Synthesis Analysis

Two complementary strategies have been demonstrated for the synthesis of sulfonyl fluorides using sulfonic acids and their salts . One strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride in 90–99% yields in one hour .Molecular Structure Analysis

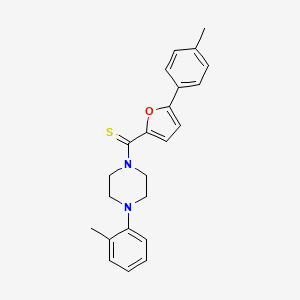

The molecular formula of this compound is C6H4F2O2S . Its average mass is 178.157 Da and its monoisotopic mass is 177.990005 Da .Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical And Chemical Properties Analysis

The molecular formula of this compound is C6H4F2O2S . Its average mass is 178.157 Da and its monoisotopic mass is 177.990005 Da .科学的研究の応用

Reactivity with Hydroxyl Groups

3-Fluorobenzenesulfonyl fluoride is an analogue of 4-fluorobenzenesulfonyl chloride, known for its strong electron-withdrawing properties due to the fluoride atom. This makes it an excellent agent for covalent attachment of biologicals to various solid supports, such as functionalized polystyrene microspheres and cellulose rods. It reacts rapidly with primary or secondary hydroxyl groups to form fluorobenzenesulfonate leaving groups, which can be used to attach enzymes, antibodies, and other biologicals while retaining their function (Chang, Gee, Smith, & Lake, 1992).

Biodegradation of Fluorinated Compounds

Research on fluorinated compounds like this compound explores their degradation by microbial strains. For instance, Labrys portucalensis, a microbial strain, has shown the capability to degrade difluorobenzenes, which are structurally similar to this compound. This degradation process involves stoichiometric release of fluoride ions and is crucial for understanding the environmental impact and biodegradability of such compounds (Moreira, Amorim, Carvalho, & Castro, 2009).

Catalytic Applications

Transition metal fluoride complexes, related to this compound, are of interest for catalytic applications, including C-F bond activation and fluorocarbon functionalization. These complexes are involved in hydrodefluorination (HDF) reactions of perfluorinated aromatic compounds, providing insights into catalytic processes involving fluorinated compounds (Vela et al., 2005).

Fluoride Ion Removal

The reactivity of this compound derivatives makes them relevant in studying fluoride ion removal. Metal(III)-loaded amberlite resins, for example, have been used for effective fluoride ion adsorption, which is essential for water purification and understanding environmental fluoride contamination (Luo & Inoue, 2004).

Fluorination of Aliphatic C-H Bonds

Fluorination of aliphatic C-H bonds using fluoride ions, catalyzed by manganese porphyrin, demonstrates the potential of this compound derivatives in organic synthesis. This process allows for the selective introduction of fluorine into hydrocarbons, which is crucial in the development of pharmaceuticals and agrochemicals (Liu et al., 2012).

Sensing and Detection of Fluoride

The ability of this compound derivatives to interact with fluoride ions is utilized in sensing and detection applications. Organoboron compounds, for example, have been developed for the detection of fluoride in water, which is vital for monitoring environmental and public health concerns (Wade, Broomsgrove, Aldridge, & Gabbaï, 2010).

Safety and Hazards

3-Fluorobenzenesulfonyl fluoride causes severe skin burns and eye damage . It is advised not to breathe its dust, fume, gas, mist, or vapors . After handling, wash face, hands, and any exposed skin thoroughly . Wear protective gloves, protective clothing, eye protection, and face protection . In case of exposure, immediately call a POISON CENTER or doctor/physician .

将来の方向性

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This suggests a promising future direction for the use of 3-Fluorobenzenesulfonyl fluoride and similar compounds in various fields.

特性

IUPAC Name |

3-fluorobenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJGENMTNIFRBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2649781.png)

![(E)-N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2649786.png)

![Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2649794.png)

![2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid](/img/structure/B2649796.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2649797.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2649799.png)